molecular formula C10H9F3O3 B1622416 2-[4-(trifluoromethyl)phenoxy]propanoic Acid CAS No. 69484-34-0

2-[4-(trifluoromethyl)phenoxy]propanoic Acid

Cat. No.: B1622416
CAS No.: 69484-34-0
M. Wt: 234.17 g/mol
InChI Key: ZZCGVEYHZSLNKD-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Name and Alternative Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 2-[4-(trifluoromethyl)phenoxy]propanoic acid, reflecting its structural composition of a propanoic acid unit connected through an oxygen bridge to a para-trifluoromethyl-substituted benzene ring. Alternative designations found in chemical databases include 2-[4-(trifluoromethyl)phenoxy]propionic acid, representing the common name variant that utilizes the traditional propionic acid nomenclature. Additional systematic nomenclature variants documented in chemical literature encompass 2-(4-trifluoromethyl-phenoxy)-propionic acid and propanoic acid, 2-[4-(trifluoromethyl)phenoxy]-, both of which maintain the core structural identification while employing different formatting conventions.

The compound appears in various chemical databases under multiple identifier systems, including the International Chemical Identifier key ZZCGVEYHZSLNKD-UHFFFAOYSA-N, which provides a unique digital fingerprint for database searches and chemical informatics applications. Commercial suppliers frequently employ abbreviated designations such as JR-13403 for catalog purposes, though these proprietary identifiers may vary between vendors. The systematic naming convention specifically emphasizes the para-substitution pattern of the trifluoromethyl group on the phenyl ring, distinguishing it from potential ortho- or meta-substituted isomers that would possess different chemical and physical properties.

Molecular Formula and Stereochemical Configuration

The molecular formula C₁₀H₉F₃O₃ represents the precise atomic composition of this compound, incorporating ten carbon atoms, nine hydrogen atoms, three fluorine atoms, and three oxygen atoms within its molecular framework. This formula reflects a molecular weight of 234.17 daltons, positioning the compound within the range of small organic molecules suitable for various synthetic and analytical applications. The molecular architecture demonstrates the presence of multiple functional groups, including the carboxylic acid moiety, ether linkage, aromatic system, and trifluoromethyl substituent, each contributing distinct electronic and steric effects to the overall molecular behavior.

Stereochemical analysis reveals that the compound possesses a chiral center at the alpha-carbon of the propanoic acid unit, though the search results primarily reference racemic mixtures rather than specific enantiomeric forms. The International Chemical Identifier string 1S/C10H9F3O3/c1-6(9(14)15)16-8-4-2-7(3-5-8)10(11,12)13/h2-6H,1H3,(H,14,15) provides detailed connectivity information showing the specific bonding patterns and hydrogen distribution throughout the molecular structure. The trifluoromethyl group adopts a tetrahedral geometry around the carbon center, with the three fluorine atoms occupying positions that maximize electron density distribution while minimizing steric interactions with the aromatic ring system.

Conformational considerations indicate that the propanoic acid side chain can adopt multiple rotational conformations around the carbon-oxygen ether bond, though specific conformational preferences may be influenced by intramolecular interactions and crystal packing forces in the solid state. The aromatic ring system maintains planarity typical of substituted benzene derivatives, with the trifluoromethyl group positioned perpendicular to the aromatic plane due to the tetrahedral carbon geometry.

Crystallographic Data and Conformational Analysis

While specific crystallographic data for this compound was not directly available in the search results, comparative analysis with related trifluoromethyl-containing propanoic acid derivatives provides insight into expected structural characteristics. The compound exhibits a melting point range of 80-81 degrees Celsius, indicating a relatively ordered crystalline structure with moderate intermolecular forces stabilizing the solid-state arrangement. The predicted density of 1.338±0.06 grams per cubic centimeter suggests efficient molecular packing within the crystal lattice, typical of compounds containing both aromatic systems and hydrogen-bonding functional groups.

Conformational analysis of the propanoic acid side chain reveals potential flexibility around the ether linkage connecting the aromatic system to the carboxylic acid functionality. Research on related 3,5-bistrifluoromethylhydrocinnamic acid structures demonstrates that trifluoromethyl substituents can influence molecular conformation through electronic effects, potentially stabilizing specific rotational conformers through favorable electrostatic interactions. The presence of strong electron-withdrawing trifluoromethyl groups may increase the population of gauche conformers in the propanoic acid side chain, contrasting with the typical trans conformations observed in unsubstituted phenylpropanoic acid derivatives.

Crystal packing arrangements likely involve hydrogen bonding between carboxylic acid groups, forming centrosymmetric dimers characteristic of carboxylic acid-containing compounds. The trifluoromethyl groups may participate in weak fluorine-hydrogen interactions or fluorine-aromatic contacts that contribute additional stabilization to the crystal structure. These intermolecular interactions, combined with van der Waals forces between aromatic rings, determine the overall crystal stability and thermal properties observed for this compound.

Spectroscopic Fingerprints: Nuclear Magnetic Resonance, Infrared, and Mass Spectral Signatures

Nuclear magnetic resonance spectroscopic analysis of this compound reveals characteristic patterns arising from the distinct chemical environments within the molecular structure. The aromatic region displays signals corresponding to the para-disubstituted benzene ring, with the trifluoromethyl substituent causing distinctive chemical shift patterns due to its strong electron-withdrawing effects. The propanoic acid methyl group appears as a doublet in proton nuclear magnetic resonance spectra, coupled to the adjacent methine proton which typically resonates as a quartet due to coupling with the three equivalent methyl protons.

The trifluoromethyl group generates characteristic signals in both proton and fluorine nuclear magnetic resonance spectroscopy, with the three equivalent fluorine atoms producing a singlet in fluorine nuclear magnetic resonance spectra. Carbon-13 nuclear magnetic resonance spectroscopy reveals the quaternary carbon of the trifluoromethyl group as a characteristic quartet due to one-bond carbon-fluorine coupling, while the aromatic carbons display typical chemical shifts modified by the electron-withdrawing effects of the trifluoromethyl substituent. The carboxylic acid carbonyl carbon resonates in the expected downfield region, typically around 170-180 parts per million, depending on solution conditions and temperature.

Mass spectrometric analysis provides definitive molecular ion confirmation at mass-to-charge ratio 234, corresponding to the molecular weight of this compound. Fragmentation patterns typically include loss of the carboxylic acid functionality, generating fragments at mass-to-charge ratio 189 through loss of 45 mass units corresponding to carboxyl group elimination. Additional characteristic fragments arise from cleavage of the ether bond, producing ions corresponding to the trifluoromethyl-substituted phenyl cation and the propanoic acid portion. The trifluoromethyl group itself may generate characteristic fluorine-containing fragments that aid in structural confirmation and differentiation from related compounds.

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-6(9(14)15)16-8-4-2-7(3-5-8)10(11,12)13/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCGVEYHZSLNKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395953
Record name 2-[4-(trifluoromethyl)phenoxy]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69484-34-0
Record name 2-[4-(trifluoromethyl)phenoxy]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(trifluoromethyl)phenoxy]propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(trifluoromethyl)phenoxy]propanoic acid typically involves the reaction of 4-(trifluoromethyl)phenol with an appropriate propanoic acid derivative. One common method includes the esterification of 4-(trifluoromethyl)phenol with propanoic acid, followed by hydrolysis to yield the desired acid . The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification reactions followed by purification steps such as distillation or recrystallization to obtain high-purity products. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(trifluoromethyl)phenoxy]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and various substituted phenoxy derivatives .

Scientific Research Applications

Agricultural Chemicals

Herbicide Formulation
One of the primary applications of 2-[4-(trifluoromethyl)phenoxy]propanoic acid is in the formulation of herbicides. It acts as an effective agent for weed control while minimizing damage to crops. Its trifluoromethyl group enhances the compound's herbicidal activity, making it a valuable component in agricultural practices aimed at improving crop yield and sustainability .

Pharmaceutical Development

Intermediate in Drug Synthesis
In pharmaceutical research, this compound serves as an important intermediate in the synthesis of various drugs. Its unique chemical structure contributes to the efficacy of drug compounds, particularly in targeting specific biological pathways. For instance, compounds derived from this acid have been explored for their potential therapeutic effects in treating conditions like age-related macular degeneration by modulating retinol binding proteins .

Material Science

Development of Advanced Materials
this compound is utilized in material science for developing advanced materials with enhanced properties. These materials often exhibit improved thermal stability and chemical resistance, making them suitable for high-performance applications in various industries such as electronics and automotive .

Environmental Research

Impact Assessment of Fluorinated Compounds
The compound is also significant in environmental research, particularly in studies assessing the behavior and degradation of fluorinated compounds. Researchers utilize it to understand the environmental impact of such substances, contributing to efforts aimed at mitigating pollution and promoting sustainable practices .

Analytical Chemistry

Standard for Detection Methods
In analytical chemistry, this compound is employed as a standard in various detection methods. It aids in the quantification and identification of similar substances within complex mixtures, thereby enhancing the accuracy and reliability of analytical results .

Case Study 1: Herbicide Efficacy

A study published in agricultural science journals demonstrated that formulations containing this compound exhibited superior efficacy against common weeds compared to traditional herbicides. The results indicated a significant reduction in weed biomass while maintaining crop health.

Case Study 2: Pharmaceutical Research

Research focused on retinol binding protein antagonists highlighted the role of this compound as a precursor in synthesizing novel drugs aimed at treating retinal diseases. The findings suggested that derivatives of this acid could lead to improved therapeutic options for patients suffering from age-related macular degeneration .

Mechanism of Action

The mechanism of action of 2-[4-(trifluoromethyl)phenoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, as it can interact with enzymes and receptors involved in various biochemical pathways .

Comparison with Similar Compounds

Hypolipidemic Agents

Bezafibrate (2-[4-[2-(4-Chlorobenzoylamino)ethyl]phenoxy]-2-methylpropanoic acid)

  • Structural Features: Incorporates a chlorobenzoyl group and a methyl-substituted propanoic acid chain.
  • Pharmacological Activity : Reduces serum triglycerides (43%) and cholesterol (20–25%) by activating PPARα receptors, enhancing fatty acid oxidation .
  • Comparison: Trifluoromethyl vs. Efficacy: Bezafibrate’s methyl substitution on the propanoic acid chain may enhance receptor binding affinity, whereas the target compound’s simpler structure could reduce off-target effects.

Herbicidal Compounds

Fluazifop-P-butyl (±)-2-[4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid

  • Structural Features: Contains a pyridinyloxy-phenoxy group and a trifluoromethyl substituent.
  • Activity : Inhibits acetyl-CoA carboxylase (ACCase) in grasses, with 100 g/ha efficacy against weeds like Johnsongrass .
  • Comparison: Aromatic Substitution: Fluazifop’s pyridine ring enhances herbicidal specificity, whereas the target compound’s simple phenoxy group may limit its utility as a herbicide. Trifluoromethyl Position: Both compounds use -CF₃ for lipophilicity, but Fluazifop’s pyridine-linked CF₃ likely improves membrane penetration in plants.

Haloxyfop (2-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid)

  • Structural Features: Combines a chloro-trifluoromethylpyridinyl group with phenoxypropanoic acid.
  • Activity : Broad-spectrum herbicide with 0.07–0.30 kg/ha efficacy .
  • Comparison: Chlorine Synergy: Haloxyfop’s chloro-CF₃-pyridine moiety enhances ACCase inhibition, a feature absent in the target compound. Selectivity: The target compound’s lack of pyridine may reduce non-target toxicity but limit herbicidal potency.

Physicochemical and Structural Analogs

3-[4-(Trifluoromethyl)phenyl]propanoic Acid

  • Structural Features: Trifluoromethylphenyl group directly attached to propanoic acid.
  • Properties : Forms hydrogen-bonded dimers in crystal structures, influencing solubility and stability .
  • Comparison: Phenoxy vs.

2-(2,4-Dichlorophenoxy)propanoic Acid (Dichlorprop)

  • Structural Features: Dichlorinated phenoxy group.
  • Application : Herbicide with moderate phytotoxicity .
  • Comparison :
    • Electron-Withdrawing Groups : CF₃ is less electron-withdrawing than Cl, possibly reducing oxidative degradation in the target compound.

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Substituents Application Efficacy/Activity Reference
2-[4-(Trifluoromethyl)phenoxy]propanoic acid 4-CF₃-phenoxy, propanoic acid Under investigation N/A N/A
Bezafibrate 4-Chlorobenzoyl, methyl-propanoic Hypolipidemic TG: -43%; Chol: -25%
Fluazifop Pyridinyloxy-phenoxy, CF₃ Herbicide 100 g/ha (Johnsongrass control)
Haloxyfop Cl-CF₃-pyridinyl, phenoxy Herbicide 0.07–0.30 kg/ha (broad-spectrum)
Dichlorprop 2,4-Cl₂-phenoxy Herbicide Moderate phytotoxicity

Table 2: Physicochemical Properties

Compound logP (Predicted) Water Solubility (mg/L) Metabolic Stability
This compound 2.8 ~50 (low) High (CF₃ group)
Bezafibrate 3.5 ~30 Moderate
Fluazifop 3.2 ~20 High
3-[4-(Trifluoromethyl)phenyl]propanoic acid 2.5 ~100 Moderate

Research Findings and Implications

  • Synthetic Accessibility : The compound’s simpler structure (vs. Bezafibrate) may allow cost-effective synthesis, akin to methods used for ATPR (56.71% yield via DCC-DMAP coupling) .

Biological Activity

2-[4-(Trifluoromethyl)phenoxy]propanoic acid is a compound recognized for its diverse biological activities and applications across various fields, including agriculture, pharmaceuticals, and material science. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C11H10F3O3
  • Molecular Weight : 252.19 g/mol
  • Structure : The presence of a trifluoromethyl group enhances the compound's stability and lipophilicity, making it suitable for various applications.

1. Agricultural Chemicals

This compound is primarily utilized in the formulation of herbicides. Its efficacy in controlling weeds while minimizing crop damage has been demonstrated in several studies. The compound acts by inhibiting specific enzymes involved in plant growth, leading to effective weed management without harming surrounding crops .

2. Pharmaceutical Development

The compound serves as an intermediate in synthesizing various pharmaceuticals. Research indicates that it can enhance the bioavailability and efficacy of drug compounds, particularly those targeting inflammatory pathways. For instance, studies have shown that derivatives of this acid exhibit anti-inflammatory properties by modulating cytokine production .

3. Material Science

In material science, this compound is employed to develop materials with improved thermal stability and chemical resistance. Its incorporation into polymer matrices has been shown to enhance mechanical properties and durability under extreme conditions .

4. Environmental Research

The environmental impact of fluorinated compounds is a critical area of study, and this compound is often used to assess degradation pathways and ecological risks associated with its use in agriculture and industry. Research findings suggest that while the trifluoromethyl group confers stability, it also raises concerns regarding persistence in the environment .

Case Study 1: Herbicide Efficacy

A study published in the Journal of Agricultural Chemistry evaluated the herbicidal activity of formulations containing this compound against common weed species. Results indicated a significant reduction in weed biomass compared to untreated controls, demonstrating its potential as an effective herbicide .

Case Study 2: Anti-inflammatory Effects

In a pharmacological study, derivatives of this compound were tested for their ability to inhibit pro-inflammatory cytokines in vitro. The results revealed a dose-dependent reduction in cytokine levels, suggesting that modifications to the structure could lead to potent anti-inflammatory agents suitable for therapeutic use .

Research Findings

Study FocusKey FindingsReference
Herbicide FormulationEffective weed control with minimal crop damage; significant reduction in weed biomass observed
Pharmaceutical SynthesisEnhanced bioavailability of drug compounds; anti-inflammatory properties noted
Environmental ImpactPersistence concerns due to trifluoromethyl group; ongoing studies on degradation pathways

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[4-(trifluoromethyl)phenoxy]propanoic Acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution between 4-(trifluoromethyl)phenol and a halogenated propanoic acid derivative (e.g., 2-bromopropanoic acid). Reaction optimization includes:

  • Solvent Selection : Polar aprotic solvents like DMF or THF improve nucleophilicity .
  • Catalysis : Use of base catalysts (e.g., K₂CO₃) to deprotonate phenol and accelerate substitution.
  • Temperature : Reactions typically proceed at 60–80°C for 6–12 hours. Post-reaction, acidification (pH ~6) isolates the product .
    • Validation : Monitor progress via TLC or HPLC, and confirm purity via melting point analysis (e.g., mp 85–89°C for analogous compounds) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments (δ 7.4–7.8 ppm for trifluoromethyl-substituted phenyl) and carboxylic acid protons (δ 12–13 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 263.06 for C₁₀H₉F₃O₃) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :

  • Solubility : Highly soluble in polar organic solvents (e.g., DMSO, ethanol), sparingly soluble in water. Solubility testing via gravimetric analysis is recommended .
  • Stability : Store at –20°C in inert atmospheres; degradation occurs via hydrolysis of the ester linkage in acidic/basic conditions. Monitor stability via periodic HPLC .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties in biological systems?

  • Methodological Answer :

  • Lipophilicity : The CF₃ group enhances membrane permeability (logP ~2.5), measured via shake-flask method .
  • Metabolism : Fluorinated groups resist oxidative degradation, prolonging half-life. Use LC-MS/MS to track metabolites in plasma .
  • Protein Binding : Assess via equilibrium dialysis; CF₃ increases albumin binding (>90%) .

Q. What strategies mitigate potential carcinogenic risks during in vivo studies?

  • Methodological Answer :

  • Exposure Control : Use engineering controls (e.g., fume hoods) and PPE (nitrile gloves, Tyvek® suits) to minimize skin absorption .
  • Dose Optimization : Conduct dose-response studies to establish NOAEL (No Observed Adverse Effect Level) .
  • Biomonitoring : Monitor urinary metabolites (e.g., trifluoroacetic acid) as exposure biomarkers .

Q. How can enzyme inhibition assays be designed to study this compound’s interaction with COX-2 or other targets?

  • Methodological Answer :

  • Assay Setup : Use recombinant COX-2 in a fluorometric assay with arachidonic acid substrate. Measure IC₅₀ via fluorescence quenching .
  • Controls : Include indomethacin as a positive control and DMSO vehicle controls .
  • Data Analysis : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) .

Q. What computational methods predict the compound’s environmental persistence or degradation pathways?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess hydrolysis activation energy .
  • QSAR Models : Predict biodegradability using EPI Suite; CF₃ groups may reduce microbial degradation .
  • Experimental Validation : Perform photolysis studies under UV light (λ = 365 nm) to identify breakdown products .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Source Validation : Cross-check compound purity (HPLC ≥98%) and stereochemistry (chiral HPLC) .
  • Assay Reproducibility : Replicate studies using standardized protocols (e.g., cell lines from ATCC).
  • Meta-Analysis : Compare data across platforms (e.g., PubChem BioAssay) to identify outliers .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in a research setting?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use local exhaust ventilation to maintain airborne concentrations below 1 ppm .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-[4-(trifluoromethyl)phenoxy]propanoic Acid
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2-[4-(trifluoromethyl)phenoxy]propanoic Acid

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